![molecular formula C19H12N2O4 B11712451 2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11712451.png)
2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic heterocyclic organic compounds that are structurally related to quinolines. This compound features a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure. The presence of a nitro group and a methylphenyl group adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
The synthesis of 2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate (DMAD) in the presence of iodine as a catalyst . This reaction proceeds through the formation of an iodinated azo-ylide dipole, which undergoes [3+2]-cycloaddition to yield the desired isoquinoline derivative.
Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts or catalyst-free processes in water . These methods aim to improve the efficiency and sustainability of the synthesis process.
Analyse Des Réactions Chimiques
2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents .
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoquinoline derivatives are known for their biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties . The compound’s unique structure makes it a valuable tool for studying various biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . Additionally, the isoquinoline moiety can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared to other isoquinoline derivatives, such as 2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dithione . While both compounds share a similar core structure, the presence of different substituents (e.g., nitro vs. dithione) imparts distinct chemical and biological properties. Other similar compounds include quinoline and its derivatives, which also exhibit a wide range of biological activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool for studying chemical reactions, biological pathways, and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H12N2O4 |
|---|---|
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
2-(3-methylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H12N2O4/c1-11-4-2-5-12(10-11)20-18(22)14-7-3-6-13-16(21(24)25)9-8-15(17(13)14)19(20)23/h2-10H,1H3 |
Clé InChI |
VWIKRRSZNVEHSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


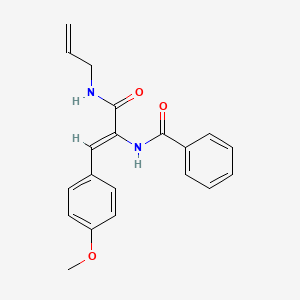
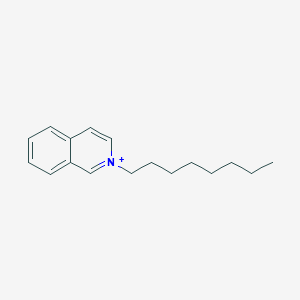
![2-[2-(1H-benzimidazol-2-yl)ethyl]aniline](/img/structure/B11712397.png)
![2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B11712408.png)
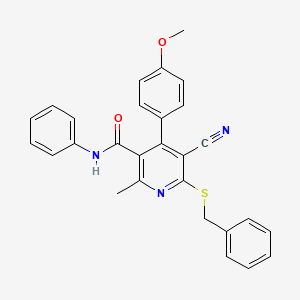
![N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide](/img/structure/B11712415.png)
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11712421.png)
![2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712429.png)
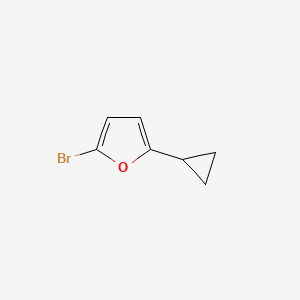
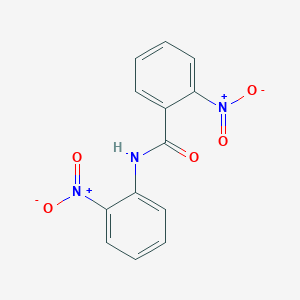

![3-methoxy-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712459.png)

![7-Butyl-3-methyl-8-[(2E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11712482.png)
